Absorption Bathochromic Shift: 3HC-NF vs. 3-Hydroxyflavone (3HF)
3HC-NF exhibits a substantial bathochromic (red) shift in its long-wavelength absorption maximum relative to the parent compound 3-hydroxyflavone (3HF), driven by extended π-conjugation across the naphtho[2,1-b]furan moiety [1]. The shift magnitude is approximately 50 nm, moving the absorption maximum from the ~340 nm region characteristic of 3HF into the ~390–400 nm range, which is advantageous for excitation with commonly available visible-wavelength laser lines and reduced phototoxicity in live-cell imaging [1][2]. This shift exceeds that achieved by the benzofuran analog (3HC-BF) and the furan analog (3HC-F), establishing 3HC-NF as the longest-wavelength absorber among the non-amino-substituted 3HC series reported in the foundational study [1].
| Evidence Dimension | Long-wavelength absorption maximum (λ_max, abs) |
|---|---|
| Target Compound Data | ~390–400 nm (naphthofuryl-3HC, 3HC-NF); two distinct absorption bands observed in the absence of methyl substitution [1] |
| Comparator Or Baseline | 3-Hydroxyflavone (3HF): λ_max, abs ~340 nm; 3HC-BF (benzofuran analog): intermediate shift; 3HC-F (furan analog): smaller shift [1] |
| Quantified Difference | ~50 nm bathochromic shift relative to 3HF [1][2] |
| Conditions | Solution-phase UV-Vis absorption spectroscopy in organic solvents (acetonitrile or cyclohexane) at room temperature, as reported in Klymchenko et al., Can. J. Chem. 2001 [1] |
Why This Matters
A 50 nm red shift moves excitation into a lower-energy spectral window compatible with standard visible laser lines (e.g., 405 nm diode lasers), reducing UV photodamage in biological specimens and enabling multiplexed detection schemes where 3HF and shorter-wavelength analogs would require UV excitation sources [2].
- [1] Klymchenko, A.S.; Ozturk, T.; Pivovarenko, V.G.; Demchenko, A.P. Synthesis and spectroscopic properties of benzo- and naphthofuryl-3-hydroxychromones. Canadian Journal of Chemistry, 2001, 79(4), 358–363. DOI: 10.1139/v01-066 View Source
- [2] Demchenko, A.P. Visualization and sensing of intermolecular interactions with two-color fluorescent probes. FEBS Letters, 2006, 580(12), 2951–2957. View Source
